Cas no 2034488-22-5 (5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide)
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide
- 5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
- 2034488-22-5
- F6512-1181
- AKOS026692691
- REXNQNZYKSNGIN-UHFFFAOYSA-N
- Benzamide, 5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-
-
- Inchi: 1S/C14H13BrClN3O/c15-9-1-2-13(16)12(7-9)14(20)18-10-4-6-19-11(8-10)3-5-17-19/h1-3,5,7,10H,4,6,8H2,(H,18,20)
- InChI Key: REXNQNZYKSNGIN-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1)C(NC1CC2=CC=NN2CC1)=O)Cl
Computed Properties
- Exact Mass: 352.99305g/mol
- Monoisotopic Mass: 352.99305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 46.9Ų
Experimental Properties
- Density: 1.67±0.1 g/cm3(Predicted)
- Boiling Point: 498.2±45.0 °C(Predicted)
- pka: 12.71±0.20(Predicted)
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6512-1181-2μmol |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1181-5μmol |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1181-10μmol |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1181-20μmol |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1181-1mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1181-2mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1181-3mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1181-4mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1181-5mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1181-10mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 10mg |
$79.0 | 2023-09-08 |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide
5-Bromo-2-Chloro-N-{4H,5H,6H,7H-Pyrazolo[1,5-A]Pyridin-5-Yl}Benzamide: A Comprehensive Overview
The compound with CAS No 2034488-22-5, known as 5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzamides and features a pyrazolo[1,5-a]pyridine moiety, which is a heterocyclic structure with unique electronic properties. The presence of bromine and chlorine substituents further enhances its chemical reactivity and biological activity.
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as promising candidates for drug development. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The benzamide group in this molecule plays a crucial role in modulating its pharmacokinetic properties, such as absorption and bioavailability. Moreover, the bromo and chloro substituents contribute to the molecule's stability and selectivity when interacting with biological targets.
The synthesis of 5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have employed various strategies to optimize the reaction conditions for higher yields and better purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the pyrazolo[1,5-a]pyridine ring system while maintaining high stereochemical control.
In terms of biological activity, this compound has shown remarkable potential in inhibiting key enzymes involved in inflammatory pathways. A recent study published in *Journal of Medicinal Chemistry* demonstrated that 5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide exhibits potent anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX)-2 enzyme. This selectivity is attributed to the unique spatial arrangement of the substituents on the benzamide ring and the pyrazolo[1,5-a]pyridine moiety.
Beyond its anti-inflammatory properties, this compound has also been investigated for its antitumor activity. Preclinical studies have shown that it induces apoptosis in various cancer cell lines by modulating mitochondrial function and activating caspase pathways. The bromine substituent has been identified as a critical factor in enhancing the compound's ability to penetrate cellular membranes and localize within mitochondria.
The application of pyrazolo[1,a]pyridine derivatives in drug delivery systems is another area of active research. Due to their amphipathic nature and ability to form stable complexes with biomolecules, these compounds are being explored as carriers for targeted drug delivery. The chloro group in this molecule further improves its solubility in both aqueous and organic phases, making it an ideal candidate for such applications.
In conclusion, 5-bromo-2-chloro-N-{4H-, 7H-pyrazolo[1-, a]pyridin--yl}benzamide represents a cutting-edge advancement in medicinal chemistry. Its unique structure endows it with diverse biological activities and potential applications across multiple therapeutic areas. As research continues to unravel its full potential , this compound is poised to play a significant role in the development of novel therapeutics.
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